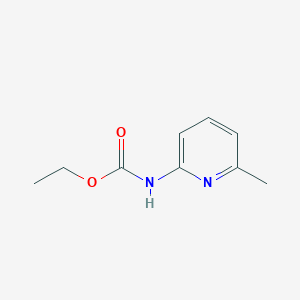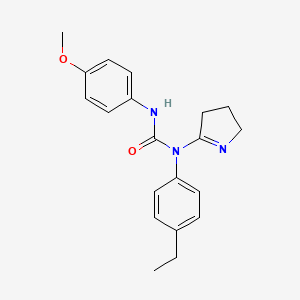
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)urea
カタログ番号:
B2458676
CAS番号:
886902-79-0
分子量:
337.423
InChIキー:
OETWGJIOHDYMFR-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)urea, also known as DPU-4, is a chemical compound that has been studied for its potential applications in scientific research.
科学的研究の応用
Synthesis and Chemical Properties
- The synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea involves either a one-step or two-step process from (2-aminophenyl)(1H-pyrrol-2-yl)methanone, with the one-step synthesis yielding the product at 72% via carbonylation and subsequent reaction with 4-methoxyaniline. This method highlights the chemical's relevance in synthesizing complex molecules efficiently (Sarantou & Varvounis, 2022).
Biological and Medicinal Applications
- Studies on related pyrrole derivatives have demonstrated their potential in medicinal chemistry, such as inhibitors for various enzymes and proteins. For example, pyridylthiazole-based ureas show potent inhibition of Rho-associated protein kinases (ROCK1 and 2), indicating the therapeutic potential of similar compounds in treating diseases associated with these enzymes (Pireddu et al., 2012).
Pharmacological Effects
- Related urea derivatives have been explored for their antiproliferative activities against various cancer cell lines, suggesting that compounds like 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)urea could have potential applications in cancer therapy. Modifications to these molecules can dramatically reduce toxicity while retaining antiproliferative and PI3K inhibitory activities, making them promising candidates for anticancer agents with low toxicity (Wang et al., 2015).
Enzymatic and Chemical Reactions
- The compound's related structures have been utilized in studies focusing on enzymatic reactions and the synthesis of other pharmacologically active molecules, highlighting the versatility of pyrrole derivatives in synthesizing biologically active compounds. This includes their roles in catalyzing reactions and forming complexes that are relevant in pharmaceutical research and development (Ma et al., 2016).
特性
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-15-6-10-17(11-7-15)23(19-5-4-14-21-19)20(24)22-16-8-12-18(25-2)13-9-16/h6-13H,3-5,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETWGJIOHDYMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl...
Cat. No.: B2458594
CAS No.: 2034262-91-2
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclopentan...
Cat. No.: B2458596
CAS No.: 1428378-54-4
methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbam...
Cat. No.: B2458597
CAS No.: 477852-83-8
4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benz...
Cat. No.: B2458598
CAS No.: 924209-81-4
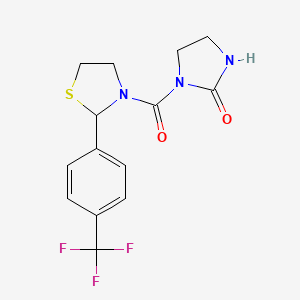
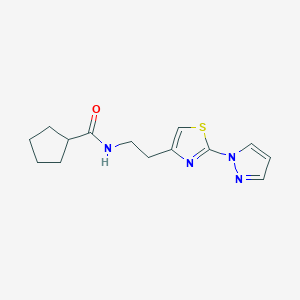
![methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B2458597.png)
![4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2458598.png)
![(1R,5S)-N-(2,3-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2458599.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B2458605.png)
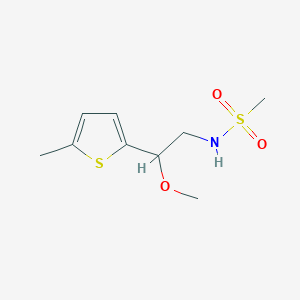
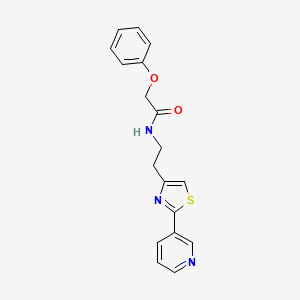
![4-acetyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2458609.png)
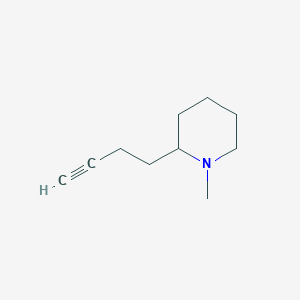
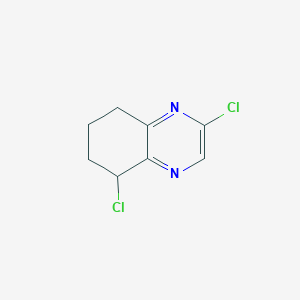
![N-(3-fluoro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2458613.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2458614.png)
